Cas no 1261564-88-8 (2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine)

2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine is a fluorinated and iodinated pyridine derivative with a trifluoromethyl-substituted phenyl group. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural features, including the electron-withdrawing fluorine and trifluoromethyl groups, which can enhance binding affinity and metabolic stability. The iodine substituent provides a versatile handle for further functionalization via cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. Its well-defined reactivity and stability under standard conditions make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under inert conditions to preserve its integrity.
2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine structure
1261564-88-8 structure
商品名:2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine
CAS番号:1261564-88-8
MF:C12H6F4IN
メガワット:367.080829143524
CID:4924131

2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine
    • インチ: 1S/C12H6F4IN/c13-11-9(5-7(17)6-18-11)8-3-1-2-4-10(8)12(14,15)16/h1-6H
    • InChIKey: JMRBKXNRCWCDLE-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(C(=C1)C1C=CC=CC=1C(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 284
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 4.4

2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023027726-1g
2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine
1261564-88-8 97%
1g
$1646.40 2023-09-03
Alichem
A023027726-250mg
2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine
1261564-88-8 97%
250mg
$700.40 2023-09-03
Alichem
A023027726-500mg
2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine
1261564-88-8 97%
500mg
$1048.60 2023-09-03

2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine 関連文献

2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridineに関する追加情報

2-Fluoro-5-Iodo-3-(2-(Trifluoromethyl)Phenyl)Pyridine: A Comprehensive Overview

2-Fluoro-5-Iodo-3-(2-(Trifluoromethyl)Phenyl)Pyridine is a highly specialized organic compound with the CAS number 1261564-88-8. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatility in various chemical and pharmaceutical applications. The structure of this compound is characterized by a pyridine ring substituted with a fluoro group at position 2, an iodo group at position 5, and a trifluoromethyl-substituted phenyl group at position 3. These substituents confer unique electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and functionalization.

The synthesis of 2-Fluoro-5-Iodo-3-(2-(Trifluoromethyl)Phenyl)Pyridine typically involves multi-step organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. Recent advancements in catalytic methodologies have enabled the efficient construction of such complex molecules with high yields and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in assembling the trifluoromethylphenyl moiety onto the pyridine ring. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste and reducing energy consumption.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. Pyridine derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Researchers have recently explored the role of 2-Fluoro-5-Iodo-3-(2-(Trifluoromethyl)Phenyl)Pyridine in modulating kinase activity, which is a critical target in cancer therapy. Preliminary studies suggest that this compound can inhibit specific kinases involved in cell proliferation and metastasis, thereby offering a novel avenue for developing targeted anticancer agents.

In addition to its therapeutic potential, 2-Fluoro-5-Iodo-3-(2-(Trifluoromethyl)Phenyl)Pyridine has also found applications in materials science. The trifluoromethyl group imparts electron-withdrawing effects, which can be exploited to design advanced materials with tailored electronic properties. For example, this compound has been used as a precursor for synthesizing organic semiconductors with enhanced charge transport capabilities. Such materials hold great promise for next-generation electronic devices, including flexible displays and photovoltaic cells.

The structural features of this compound also make it an excellent candidate for further functionalization. The presence of both fluoro and iodo groups provides multiple sites for substitution reactions, enabling the creation of derivative compounds with diverse functionalities. Recent studies have demonstrated the feasibility of using this compound as a starting material for constructing heterocyclic frameworks with unprecedented complexity. These frameworks are anticipated to exhibit unique reactivity patterns, opening new frontiers in synthetic chemistry.

From an environmental standpoint, the development of sustainable synthetic routes for 2-Fluoro-5-Iodo-3-(2-(Trifluoromethyl)Phenyl)Pyridine is a growing area of interest. Researchers are increasingly focusing on reducing the use of hazardous reagents and solvents while improving the overall atom economy of the synthesis process. Innovations in catalysis and reaction engineering are expected to play a pivotal role in achieving these goals while maintaining high product quality.

In conclusion, 2-Fluoro-5-Iodo-3-(2-(Trifluoromethyl)Phenyl)Pyridine stands out as a versatile and multifaceted compound with significant implications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key player in future research endeavors. As ongoing studies continue to unravel its full potential, this compound is poised to make substantial contributions to both academic research and industrial applications.

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